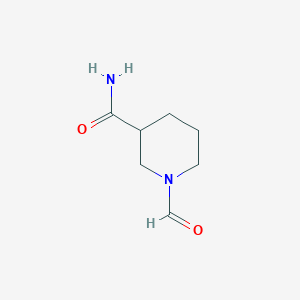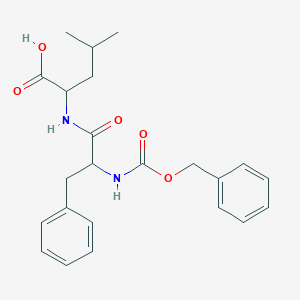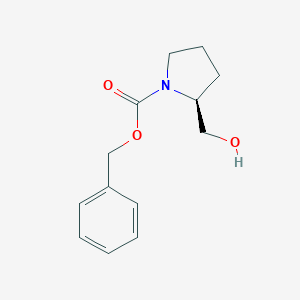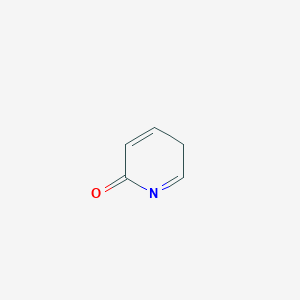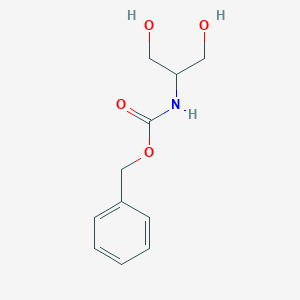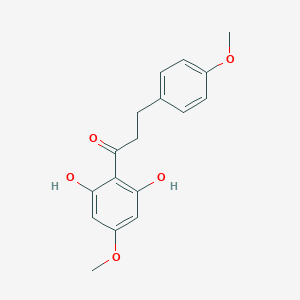
2',6'-Dihydroxy-4,4'-diméthoxydihydrochalcone
Vue d'ensemble
Description
Calomelanone belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, calomelanone is considered to be a flavonoid lipid molecule. Calomelanone is considered to be a practically insoluble (in water) and relatively neutral molecule.
Applications De Recherche Scientifique
Activité anticancéreuse
La calomélanone a été identifiée comme ayant un potentiel significatif dans le traitement du cancer. Elle présente des effets antiprolifératifs en induisant l’apoptose dans les cellules cancéreuses. Ce composé active la caspase-3, -8 et -9 et module l’expression des protéines de la famille Bcl-2, qui sont essentielles dans la voie intrinsèque de l’apoptose .
Propriétés anti-inflammatoires
Les chalcones, dont la calomélanone, ont été rapportées comme possédant des propriétés anti-inflammatoires. Ces composés peuvent interférer avec diverses voies inflammatoires, ce qui pourrait les rendre utiles dans le traitement des maladies inflammatoires chroniques .
Effets antimicrobiens
Les caractéristiques structurelles de la calomélanone lui permettent d’interagir avec les membranes cellulaires microbiennes et les cibles intracellulaires, lui conférant des capacités antimicrobiennes. Cela en fait un candidat pour des recherches plus approfondies sur son utilisation comme agent antimicrobien .
Potentiel antioxydant
La calomélanone, comme les autres chalcones, possède des propriétés antioxydantes en raison de sa structure phénolique. Les antioxydants sont importants pour protéger les cellules du stress oxydatif, qui est impliqué dans de nombreuses maladies, y compris les troubles neurodégénératifs .
Applications dans l’industrie alimentaire et des boissons
En tant que substance de référence primaire avec une pureté chromatographique certifiée, la calomélanone peut être utilisée dans l’industrie alimentaire et des boissons à des fins de contrôle de la qualité et de standardisation .
Chimie synthétique et découverte de médicaments
La calomélanone sert d’inspiration pour la synthèse de nombreux dérivés de chalcone. En raison de ses propriétés bioactives, elle fournit un cadre chimique qui peut être modifié pour améliorer la puissance et réduire la toxicité, ouvrant de nouvelles voies dans la découverte de médicaments .
Mécanisme D'action
Target of Action
The primary targets of 2’,6’-Dihydroxy-4,4’-dimethoxydihydrochalcone, also known as Calomelanone, are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
Calomelanone interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the production of prostaglandins from arachidonic acid. This results in the reduction of inflammation and pain, as prostaglandins are key mediators of these physiological responses.
Result of Action
The inhibition of COX-1 and COX-2 by Calomelanone leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, as prostaglandins are key mediators of these physiological responses.
Analyse Biochimique
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-4,6-7,9-10,19-20H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDZZNWYISOIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956679 | |
| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35241-54-4 | |
| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35241-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035241544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action for calomelanone's anticancer activity?
A: Calomelanone, also known as 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one, exerts its anticancer effects primarily through the induction of apoptosis, a form of programmed cell death. Research has shown that calomelanone achieves this by triggering the intrinsic apoptotic pathway, which involves disrupting the mitochondrial transmembrane potential (MTP) [, ]. This disruption leads to the activation of caspases, enzymes responsible for dismantling cellular components during apoptosis. Specifically, calomelanone has been shown to activate caspase-3, caspase-8, and caspase-9 [, ]. Furthermore, calomelanone influences the expression of Bcl-2 family proteins, key regulators of apoptosis. It upregulates pro-apoptotic proteins Bax and Bak while downregulating anti-apoptotic protein Bcl-xL [].
Q2: How does the structure of calomelanone contribute to its anticancer activity?
A: While the provided research [, ] focuses primarily on the mechanisms of action rather than in-depth structure-activity relationship (SAR) studies, one study [] investigated two dihydrochalcone derivatives, including calomelanone. This research suggests that the presence of specific functional groups, such as hydroxyl and methoxy groups on the dihydrochalcone scaffold, likely contributes to its anticancer activity. Further investigations involving modifications to these functional groups and their impact on potency and selectivity would provide valuable insights into the SAR of calomelanone.
Q3: What are the potential advantages and limitations of calomelanone as a potential anticancer agent?
A: Calomelanone demonstrates promising anticancer activity against various cancer cell lines, including HL-60 (acute promyelocytic leukemia), U937 (monocytic leukemia), and HepG2 (hepatocellular carcinoma) [, ]. Its ability to induce both apoptosis and autophagy suggests a multi-faceted approach to targeting cancer cells. Additionally, its interaction with multiple signaling pathways, including the mitochondrial pathway and Bcl-2 family proteins, further supports its potential as a therapeutic agent [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


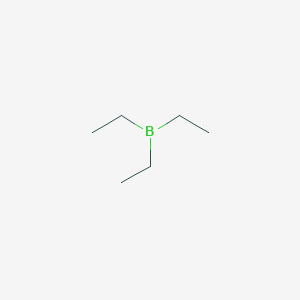
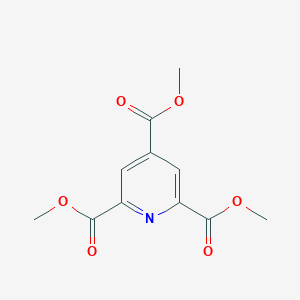

![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)
![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)


